REACTION_CXSMILES
|
[ClH:1].[N+:2]([C:5]1[CH:15]=[CH:14][C:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13][C:7]=2[CH:6]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[ClH:1].[CH2:9]1[C:8]2[CH:14]=[CH:15][C:5]([NH2:2])=[CH:6][C:7]=2[CH2:13][CH2:12][NH:11][CH2:10]1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC2=C(CCNCC2)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with water (25 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Absolute ethanol was added
|
Type
|
CUSTOM
|
Details
|
evaporated until all of the water
|
Type
|
CUSTOM
|
Details
|
had been evaporated
|
Type
|
CUSTOM
|
Details
|
a solid formed
|
Type
|
CUSTOM
|
Details
|
the product was precipitated by the addition of ether (75 ml)
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CNCCC2=C1C=CC(=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.43 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 166.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |